molecular formula C13H10F3N5O B5847770 5-(4-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

5-(4-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B5847770
M. Wt: 309.25 g/mol
InChI Key: WTAKILPHJPKHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as MTA or MTR and is a heterocyclic compound that belongs to the triazolopyrimidine family.

Mechanism of Action

MTA exerts its biological effects through the inhibition of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). These enzymes play a crucial role in the regulation of cell proliferation and apoptosis. MTA has been shown to inhibit CDK2, CDK5, and GSK-3β, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
MTA has been shown to have significant biochemical and physiological effects on various cell types. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MTA in laboratory experiments is its high purity and stability. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using MTA in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on MTA. One potential area of research is the development of more efficient synthesis methods for this compound. Another area of research is the exploration of the potential applications of MTA in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further research is needed to elucidate the precise mechanism of action of MTA and to identify potential drug targets for this compound.
In conclusion, MTA is a promising compound with potential applications in various scientific research fields. Its unique chemical structure and mechanism of action make it an attractive target for drug development and further research is needed to fully explore its potential.

Synthesis Methods

MTA can be synthesized through a multistep process that involves the reaction of 4-methoxyaniline with trifluoromethyl isocyanate, followed by the reaction with 2-azidoacetophenone and finally the reduction of the azide group to an amine group. This synthesis method has been optimized to produce high yields of MTA with high purity.

Scientific Research Applications

MTA has been extensively studied for its potential applications in various scientific research fields. One of the most promising areas of research is in the field of cancer treatment. MTA has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. This compound has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

5-(4-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N5O/c1-22-8-4-2-7(3-5-8)9-6-10(13(14,15)16)21-12(18-9)19-11(17)20-21/h2-6H,1H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAKILPHJPKHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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